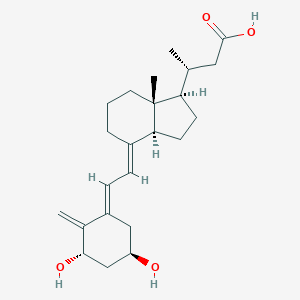

Calcitroic Acid

Description

This compound has been reported in Homo sapiens with data available.

This compound is a metabolite of calcidiol that is produced by 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1).

structure

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLYZRMZFUWLOZ-ZTIKAOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904030 | |

| Record name | Calcitroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71204-89-2 | |

| Record name | Calcitroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71204-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcitroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcitroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCITROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Pathway of Calcitroic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal and biologically inactive metabolite of calcitriol (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Its formation is a critical step in the catabolism and clearance of calcitriol, thereby regulating the physiological effects of vitamin D. This guide provides a detailed overview of the metabolic pathway of this compound, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. The primary enzyme responsible for this metabolic cascade is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase.[1][2] This enzyme catalyzes a multi-step process known as the C-24 oxidation pathway.

The C-24 Oxidation Pathway of Calcitriol

The conversion of calcitriol to this compound is a sequential six-step enzymatic process initiated by CYP24A1.[1] This pathway primarily occurs in the kidneys, but also in other vitamin D target tissues such as the intestine and bone.[2] The pathway involves a series of hydroxylation and oxidation reactions on the side chain of the calcitriol molecule, ultimately leading to the cleavage of a portion of the side chain and the formation of a carboxylic acid group, resulting in the water-soluble and readily excretable this compound.

Caption: The six-step C-24 oxidation pathway for the metabolism of calcitriol to this compound, catalyzed by CYP24A1.

Quantitative Data

The enzymatic conversion of calcitriol to this compound has been characterized kinetically. The following table summarizes the kinetic parameters for each step of the C-24 oxidation pathway catalyzed by human CYP24A1. The substrates were incorporated into phospholipid vesicles to mimic the inner mitochondrial membrane environment.

| Substrate | Intermediate Product | Kₘ (mmol/mol phospholipid) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹·(mmol/mol phospholipid)⁻¹) |

| 1,25-(OH)₂D₃ | 1,24,25-(OH)₃D₃ | 15 | 34 | 2.3 |

| 1,24,25-(OH)₃D₃ | 1,25-(OH)₂-24-oxo-D₃ | Not Reported | Not Reported | Not Reported |

| 1,25-(OH)₂-24-oxo-D₃ | 1,23,25-(OH)₃-24-oxo-D₃ | Not Reported | Not Reported | Not Reported |

| 1,23,25-(OH)₃-24-oxo-D₃ | 1,23-dihydroxy-24,25,26,27-tetranor-D₃ | 0.34 | Not Reported | Highest Catalytic Efficiency |

| 1,23-dihydroxy-24,25,26,27-tetranor-D₃ | 1-hydroxy-23-oxo-24,25,26,27-tetranor-D₃ | Not Reported | Not Reported | Not Reported |

| 1-hydroxy-23-oxo-24,25,26,27-tetranor-D₃ | This compound | Not Reported | Not Reported | Not Reported |

| Data sourced from a kinetic analysis of human CYP24A1.[3][4] |

Experimental Protocols

In Vitro CYP24A1 Enzyme Activity Assay

This protocol describes a method to determine the kinetic parameters of CYP24A1-mediated metabolism of calcitriol and its intermediates.

a. Expression and Purification of Human CYP24A1:

-

Human CYP24A1 with a C-terminal 6xHis-tag is co-expressed with GroEL/ES in Escherichia coli.

-

The enzyme is purified from the cell lysate using nickel affinity chromatography followed by octyl Sepharose chromatography to remove detergents and further purify the protein.[4]

b. Preparation of Substrate-Containing Phospholipid Vesicles:

-

Substrates (calcitriol or its intermediates) are incorporated into phospholipid vesicles composed of dioleoyl phosphatidylcholine and cardiolipin to mimic the inner mitochondrial membrane.[4]

-

The lipids are dried under nitrogen, and the substrate is added in ethanol. The solvent is evaporated, and the lipid-substrate film is hydrated with buffer and sonicated to form vesicles.

c. Kinetic Assay:

-

The reaction mixture contains the purified CYP24A1, substrate-containing vesicles, adrenodoxin, and adrenodoxin reductase in a suitable buffer (e.g., 60 mM K₂HPO₄, pH 7.4).

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at 37°C with shaking.

-

Aliquots are taken at various time points and the reaction is stopped by the addition of an organic solvent (e.g., acetonitrile).

-

The metabolites are extracted and analyzed by HPLC or LC-MS/MS.

-

Kinetic parameters (Kₘ and kcat) are determined by fitting the data to the Michaelis-Menten equation.[3][4]

LC-MS/MS Analysis of Calcitriol and its Metabolites

This protocol provides a general workflow for the sensitive quantification of calcitriol and this compound in biological samples.

a. Sample Preparation:

-

Internal Standard Spiking: A deuterated internal standard (e.g., Calcitriol-d6) is added to the plasma or serum sample to correct for matrix effects and variations in extraction efficiency.[5]

-

Protein Precipitation and Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Proteins are precipitated with a solvent like acetonitrile. After centrifugation, the supernatant is subjected to LLE with a non-polar solvent like ethyl acetate to extract the vitamin D metabolites.[6]

-

SPE: The sample is loaded onto an SPE cartridge (e.g., Phenomenex Strata-X). The cartridge is washed to remove interferences, and the analytes are eluted with an appropriate solvent.[5]

-

b. Derivatization (Optional but recommended for sensitivity):

-

The dried extract is derivatized with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency and chromatographic properties.[5]

c. Chromatographic Separation:

-

An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used for separation.

-

A C18 reversed-phase column is typically employed.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium trifluoroacetate) and an organic component (e.g., methanol or acetonitrile) is used to separate the metabolites.[5][7]

d. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode is used for detection.

-

Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.[5]

Caption: A typical experimental workflow for the quantification of calcitriol and its metabolites using LC-MS/MS.

Conclusion

The metabolic conversion of calcitriol to this compound via the CYP24A1-mediated C-24 oxidation pathway is a fundamental process for maintaining vitamin D homeostasis. Understanding the intricacies of this pathway, including its kinetics and the methodologies to study it, is crucial for researchers in endocrinology, nephrology, and bone metabolism, as well as for professionals involved in the development of drugs that may interact with the vitamin D metabolic machinery. The data and protocols presented in this guide offer a comprehensive resource for advancing research in this critical area.

References

- 1. This compound – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. ijbio.com [ijbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

Calcitroic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitroic acid, a terminal metabolite of the vitamin D endocrine system, has long been considered an inactive byproduct of vitamin D₃ catabolism. However, emerging research has begun to shed light on its potential biological activities, including its ability to bind to the vitamin D receptor (VDR) and modulate gene expression. This technical guide provides an in-depth overview of the discovery and history of this compound, its metabolic pathway, and detailed methodologies for its synthesis, isolation, and functional characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the nuanced roles of this compound and other vitamin D metabolites.

Introduction: Discovery and Historical Perspective

The journey to understanding vitamin D metabolism has been a long and intricate one. Following the identification of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol), in the early 1970s, researchers began to investigate its metabolic fate. In 1979, the laboratory of Hector DeLuca first isolated and identified this compound (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃) from the intestines of rats that had been administered radioactively labeled calcitriol. This discovery marked a significant step in elucidating the complete metabolic pathway of vitamin D.

Initially, this compound was characterized as a water-soluble, inactive metabolite destined for excretion, primarily through the bile. This perception was largely due to its significantly lower affinity for the vitamin D receptor (VDR) compared to calcitriol. For many years, research on this compound was limited. However, with the advent of more sensitive analytical techniques and a growing appreciation for the complex regulatory networks governed by nuclear receptors, interest in this once-overlooked metabolite has been rekindled. Recent studies have suggested that at physiological concentrations achievable in certain tissues, this compound may indeed exert biological effects, prompting a re-evaluation of its role in vitamin D homeostasis and signaling.

The this compound Metabolic Pathway

This compound is the end-product of the C24-oxidation pathway, a major catabolic route for calcitriol. This pathway is primarily mediated by the mitochondrial enzyme 25-hydroxyvitamin D₃-24-hydroxylase, a cytochrome P450 enzyme also known as CYP24A1. The expression of CYP24A1 is tightly regulated, most notably being induced by high levels of calcitriol itself, thus forming a negative feedback loop to control the levels of the active vitamin D hormone.

The conversion of calcitriol to this compound involves a multi-step enzymatic process that sequentially hydroxylates and oxidizes the side chain of the vitamin D molecule, ultimately leading to the cleavage of a four-carbon fragment and the formation of a carboxylic acid group at position C23. While the kidney is a primary site of CYP24A1 activity and this compound production, the enzyme is also expressed in various other tissues, including the intestine, bone, and certain immune cells, suggesting localized regulation of calcitriol levels.

Figure 1: The C24-oxidation pathway of calcitriol to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | IC₅₀ (μM) | Assay System | Reference |

|---|---|---|---|

| This compound | 6.8 | Chick intestinal VDR with ³H-1,25(OH)₂D₃ | |

| This compound Methyl Ester | 2.6 | Chick intestinal VDR with ³H-1,25(OH)₂D₃ |

Table 2: CYP24A1 Enzyme Kinetics

| Substrate | Apparent Kₘ (nM) | Apparent Vₘₐₓ (d⁻¹) | Enzyme Source | Assay System | Reference |

|---|---|---|---|---|---|

| 1,25(OH)₂D₃ | 9.0 ± 2.0 | 0.71 ± 0.055 | Wild-type human CYP24A1 | Two-hybrid system in JEG-3 cells |

Table 3: In Vivo Concentrations

| Biological Matrix | Concentration | Species | Condition | Reference |

|---|---|---|---|---|

| Mouse Urine | 13.6 ± 0.96 µg/mL | Mouse | Control |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported. The following is a generalized workflow based on a convergent synthesis strategy, which has been shown to produce gram quantities of the compound.

Figure 2: General workflow for the convergent synthesis of this compound.

Protocol:

Preparation of the A-Ring Phosphine Oxide:

- The synthesis typically begins with a commercially available chiral starting material, such as vitamin D₂.

- Ozonolysis of vitamin D₂ followed by reductive workup yields the Inhoffen-Lythgoe diol.

- The diol undergoes a series of functional group manipulations, including protection of hydroxyl groups and conversion to a suitable phosphine oxide.

Preparation of the CD-Ring Ketone:

- A commercially available C-ring synthon is often used as the starting material.

- The side chain is elongated through a series of reactions, which may include substitution with potassium cyanide, reduction, oxidation, and esterification.

- The terminal functional group is then oxidized to a ketone.

Wittig-Horner-Emmons Reaction:

- The A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

- The ylide is then reacted with the CD-ring ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to form the coupled product containing the full carbon skeleton of the protected this compound ester.

Deprotection and Saponification:

- The protecting groups on the hydroxyl functions are removed using appropriate reagents (e.g., tetrabutylammonium fluoride for silyl ethers).

- The resulting ester is then saponified to the carboxylic acid using a base such as sodium hydroxide in methanol.

Purification:

- The crude this compound is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column, to yield the final product.

Isolation and Quantification from Biological Samples

The following protocol outlines a general procedure for the extraction and quantification of this compound from liver tissue using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

Tissue Homogenization:

- Excise and weigh the liver tissue.

- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

Protein Precipitation:

- To the homogenate, add a protein precipitating agent such as acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

- Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

Solid-Phase Extraction (SPE):

- Condition a mixed-mode or anion exchange SPE cartridge according to the manufacturer's instructions.

- Load the supernatant from the protein precipitation step onto the conditioned cartridge.

- Wash the cartridge with a series of solvents to remove interfering substances.

- Elute the this compound and internal standard with an appropriate solvent (e.g., methanol containing a small percentage of a weak acid or base).

LC-MS/MS Analysis:

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

- Inject the reconstituted sample onto a reversed-phase HPLC column coupled to a tandem mass spectrometer.

- Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standard based on their unique parent-to-daughter ion transitions.

Data Analysis:

- Construct a calibration curve using known concentrations of a this compound standard.

- Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

In Vitro CYP24A1 Enzyme Activity Assay

This protocol describes an in vitro assay to determine the kinetic parameters of CYP24A1 using a recombinant human enzyme.

Protocol:

Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a source of electrons for the P450 enzyme, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Add recombinant human CYP24A1 to the reaction buffer.

Enzyme Reaction:

- Pre-incubate the reaction mixture at 37 °C.

- Initiate the reaction by adding the substrate, calcitriol, at various concentrations.

- Incubate the reaction for a defined period, ensuring that the reaction remains in the linear range.

- Stop the reaction by adding a quenching solvent, such as acetonitrile.

Product Quantification:

- Centrifuge the quenched reaction mixture to pellet any precipitated protein.

- Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

Data Analysis:

- Plot the initial reaction velocity (rate of this compound formation) against the substrate concentration.

- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the VDR using a radiolabeled ligand.

Protocol:

Receptor Preparation:

- Prepare a source of VDR, which can be a purified recombinant VDR protein or a cell lysate from cells overexpressing VDR.

Binding Reaction:

- In a multi-well plate, combine the VDR preparation, a fixed concentration of a radiolabeled VDR ligand (e.g., ³H-1,25(OH)₂D₃), and varying concentrations of unlabeled this compound (the competitor).

- Incubate the mixture at 4 °C for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand:

- Separate the VDR-bound radioligand from the free radioligand. A common method is to use dextran-coated charcoal, which adsorbs the free radioligand.

- Centrifuge the mixture, and the supernatant will contain the VDR-bound radioligand.

Quantification:

- Measure the radioactivity in the supernatant using a liquid scintillation counter.

Data Analysis:

- Plot the percentage of bound radioligand against the concentration of the unlabeled competitor (this compound).

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

VDR-Mediated Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to assess the ability of this compound to activate VDR-mediated gene transcription.

Figure 3: Workflow for a VDR-mediated luciferase reporter assay.

Protocol:

Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293) in appropriate growth medium.

- Transiently co-transfect the cells with three plasmids:

- An expression vector for the human VDR.

- A reporter vector containing a firefly luciferase gene under the control of a promoter with multiple copies of a vitamin D response element (VDRE).

- A control vector constitutively expressing Renilla luciferase for normalization of transfection efficiency.

Cell Treatment:

- After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

Cell Lysis and Luciferase Assay:

- After an incubation period (typically 24-48 hours), lyse the cells.

- Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for differences in transfection efficiency and cell number.

- Calculate the fold activation of the reporter gene by this compound relative to the vehicle control.

Conclusion

This compound, once relegated to the status of an inactive metabolite, is now gaining recognition as a molecule with potential biological relevance. This technical guide has provided a comprehensive overview of its discovery, metabolic pathway, and the key experimental methodologies required for its study. By providing detailed protocols and summarizing quantitative data, we hope to facilitate further research into the nuanced roles of this compound and other vitamin D metabolites in health and disease. A deeper understanding of the complete vitamin D metabolome is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

Calcitroic Acid and Vitamin D Receptor (VDR) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitroic acid, a major metabolite of vitamin D, has emerged as a molecule of interest in the study of vitamin D receptor (VDR) signaling. Although traditionally considered a less active or inactive metabolite, recent evidence demonstrates that this compound can bind to the VDR and modulate gene transcription, positioning it as a potential modulator of VDR activity. This technical guide provides an in-depth overview of the interaction between this compound and the VDR, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Molecular Interaction of this compound and the VDR

This compound interacts with the VDR, albeit with a weaker affinity than the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[1] Despite this, at higher physiological or pharmacological concentrations, this compound can induce VDR-mediated gene transcription.[1] The binding of this compound to the VDR's ligand-binding domain (LBD) induces a conformational change in the receptor, promoting an agonistic state.[2] This conformational shift facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which is a crucial step in initiating the transcription of VDR target genes.[1]

Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[3][4] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[3] One of the well-characterized target genes upregulated by this compound is CYP24A1, the gene encoding the enzyme responsible for vitamin D catabolism, indicating a role for this compound in a negative feedback loop for vitamin D metabolism.[2]

X-ray co-crystal structures of the VDR ligand-binding domain in complex with this compound have confirmed that it adopts a conformation similar to that of calcitriol within the binding pocket.[2] However, due to its shorter side chain, this compound establishes a distinct hydrogen bond network, interacting with His333 and a water molecule, whereas calcitriol interacts with His423 and His333.[2] This structural nuance likely underlies the differences in binding affinity and transcriptional potency between the two ligands.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and its methyl ester with the VDR.

Table 1: Binding Affinity of this compound and its Analogs to the VDR

| Compound | Assay Type | VDR Source | IC50 (µM) | Reference |

| This compound | Competitive Binding Assay | Chick Intestine | 6.8 | [1] |

| This compound Methyl Ester | Competitive Binding Assay | Chick Intestine | 2.6 | [1] |

Table 2: Transcriptional Activity of this compound and its Analogs

| Compound | Assay Type | Cell Line | EC50 (µM) | Target Gene | Reference |

| This compound | Two-Hybrid Assay | - | 0.870 | SRC-1 Recruitment | [1] |

| This compound | VDR-mediated Transcription | - | 2.89 | - | [2] |

| This compound Methyl Ester | VDR-mediated Transcription | - | 0.66 | - | [2] |

| This compound | CYP24A1 Upregulation | DU145 Prostate Cancer Cells | 7.5 (at 18 hours) | CYP24A1 | [1] |

| This compound | CYP24A1 Upregulation | Caco2 Intestinal Cells | 10 (similar efficacy to 20 nM calcitriol) | CYP24A1 | [2] |

Signaling Pathways and Experimental Workflows

VDR Signaling Pathway Activated by this compound

Caption: VDR signaling pathway initiated by this compound.

General Experimental Workflow for VDR-Ligand Interaction Studies

Caption: Workflow for studying VDR-ligand interactions.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for VDR-Coactivator Interaction

This protocol is designed to assess the ligand-dependent interaction between the VDR and a coactivator protein (e.g., SRC-1).

Materials:

-

Cell line expressing VDR and the coactivator of interest (e.g., HEK293T cells).

-

Expression vectors for tagged VDR and/or tagged coactivator (if not endogenously expressed at sufficient levels).

-

This compound and vehicle control (e.g., DMSO).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Antibody against the "bait" protein (e.g., anti-VDR antibody).

-

Isotype control antibody.

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., 1x Laemmli sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. If using expression vectors, transfect the cells and allow for protein expression. Treat the cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-VDR antibody or isotype control to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the coactivator of interest and the VDR.

Luciferase Reporter Gene Assay for VDR Transactivation

This assay measures the ability of this compound to activate VDR-mediated transcription of a reporter gene.

Materials:

-

A suitable cell line (e.g., HEK293T, Caco-2).

-

An expression vector for the human VDR (hVDR).

-

A reporter plasmid containing a VDRE upstream of a luciferase gene (e.g., pGL3-VDRE-Luc).

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

Transfection reagent.

-

This compound and vehicle control.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the hVDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Ligand Treatment: After 18-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Measure the firefly luciferase activity followed by the Renilla luciferase activity in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Surface Plasmon Resonance (SPR) for VDR-Ligand Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of this compound to the VDR.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant purified VDR.

-

This compound in a range of concentrations.

-

Running buffer (e.g., HBS-EP+ buffer).

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine).

Procedure:

-

VDR Immobilization: Immobilize the purified VDR onto the sensor chip surface via amine coupling or other suitable chemistry. A reference flow cell should be prepared in the same way but without VDR immobilization to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Analysis: Inject the different concentrations of this compound over the VDR-immobilized and reference flow cells at a constant flow rate.

-

Association and Dissociation: Monitor the binding (association phase) in real-time. After the injection, flow running buffer over the chip to monitor the dissociation of the ligand (dissociation phase).

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand from the VDR surface.

-

Data Analysis: Subtract the reference flow cell data from the VDR flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The interaction between this compound and the VDR presents a nuanced aspect of vitamin D signaling. While possessing a lower affinity for the VDR compared to calcitriol, this compound is capable of activating the receptor and inducing the transcription of target genes. This activity, particularly at concentrations that may be achieved under certain physiological or supplemented conditions, suggests that this compound's role in VDR-mediated pathways warrants further investigation. The experimental protocols and quantitative data provided in this guide offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential and physiological significance of the this compound-VDR interaction.

References

Calcitroic Acid: A Comprehensive Technical Guide to its Role as a Biomarker in Vitamin D Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3) is a major, water-soluble end-product of vitamin D metabolism.[1][2] First isolated and characterized nearly four decades ago, it represents a key component of the catabolic pathway that inactivates the hormonally active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3).[1][3] While historically considered an inactive metabolite destined for excretion, emerging research has shed light on its potential biological activities and its utility as a biomarker for assessing the status of vitamin D metabolism and the activity of the key catabolizing enzyme, CYP24A1.[3][4] This technical guide provides an in-depth overview of this compound, with a focus on its metabolic pathway, its potential as a biomarker, and the experimental methodologies used in its study.

The Vitamin D Metabolic and Catabolic Pathway

The journey from vitamin D to this compound involves a series of enzymatic hydroxylations, primarily in the liver and kidneys. The central enzyme in the catabolism of calcitriol is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene.[3][5] This enzyme initiates a five or six-step oxidation pathway that ultimately leads to the formation of this compound, which is then excreted in the bile.[3][5][6]

The production of this compound is tightly regulated as part of the broader vitamin D endocrine system. The expression of CYP24A1 is induced by high levels of calcitriol, creating a negative feedback loop to prevent vitamin D toxicity.[5][7] This regulation is also influenced by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), which play crucial roles in calcium and phosphate homeostasis.[4]

This compound as a Biomarker

The concentration of this compound in biological fluids can serve as a direct indicator of CYP24A1 activity.[4] As CYP24A1 is the primary enzyme responsible for the catabolism of active vitamin D, measuring its end-product provides a functional assessment of the vitamin D catabolic rate. This is particularly relevant in the context of:

-

Chronic Kidney Disease (CKD): In CKD, the regulation of vitamin D metabolism is often dysregulated. Monitoring this compound could provide insights into the altered catabolism of vitamin D in these patients.

-

Vitamin D Supplementation: Measuring this compound levels in response to vitamin D supplementation could help in understanding the individual metabolic clearance of vitamin D and in personalizing dosage regimens.[4]

-

Genetic Disorders of CYP24A1: Inactivating mutations in the CYP24A1 gene can lead to idiopathic infantile hypercalcemia due to the impaired breakdown of calcitriol. In such cases, this compound levels would be expected to be very low.

Quantitative Data

Obtaining precise quantitative data for endogenous this compound in human biological fluids has been challenging due to its low circulating concentrations and the technical complexity of the assays.[8] However, in vitro studies have provided valuable data on its biological activity.

| Parameter | Value | Cell/System | Reference |

| VDR Binding Affinity (IC50) | |||

| This compound | 6.8 µM | Chick intestinal VDR | [3] |

| This compound Methyl Ester | 2.6 µM | Chick intestinal VDR | [3] |

| Vitamin D Binding Protein Affinity (IC50) | |||

| This compound | 10 µM | Rat serum VDBP | [3] |

| VDR-Mediated Transcription (EC50) | |||

| This compound | 2.89 µM | Cell-based transcription assay | [7] |

| This compound Methyl Ester | 0.66 µM | Cell-based transcription assay | [7] |

| VDR & SRC1 Coactivator Binding (EC50) | |||

| This compound | 870 nM | Two-hybrid assay | [3] |

Experimental Protocols

The gold standard for the quantification of vitamin D metabolites, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The following is a generalized protocol based on methods for related vitamin D metabolites, as a specific, universally adopted protocol for this compound is not widely available.

Objective: To quantify this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Deuterated this compound (or other suitable internal standard)

-

Acetonitrile, Methanol, Chloroform (HPLC grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[10]

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization[10][11]

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.[10]

-

Load the supernatant from the previous step onto the cartridge.[10]

-

Wash the cartridge with 20% acetonitrile in water to remove interferences.[10]

-

Elute this compound and the internal standard with chloroform.[10]

-

Evaporate the eluate to dryness under a stream of nitrogen.[10]

-

-

Derivatization:

-

Reconstitute the dried extract in a solution of PTAD in acetonitrile.[10][11]

-

Incubate at room temperature to allow the derivatization reaction to complete. This step enhances the ionization efficiency and analytical sensitivity of this compound.[11]

-

Evaporate the solvent.[10]

-

Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).

-

-

Tandem Mass Spectrometry:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for derivatized this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. This compound – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biological Evaluation and Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the Metabolism, Distribution, and Concentration of this compound [minds.wisconsin.edu]

- 9. researchgate.net [researchgate.net]

- 10. ijbio.com [ijbio.com]

- 11. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

The Role of Calcitroic Acid in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitroic acid, a terminal metabolite of vitamin D, has long been considered biologically inert, primarily serving as an excretion product of the potent calciotropic hormone, calcitriol (1α,25-dihydroxyvitamin D3). However, emerging evidence suggests that this molecule may possess a more nuanced role in calcium homeostasis than previously understood. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its metabolic pathway, its interaction with the vitamin D receptor (VDR), and its potential, albeit limited, effects on calcium regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research into the physiological significance of this enigmatic metabolite.

Introduction

The vitamin D endocrine system is the principal regulator of calcium and phosphate homeostasis, essential for maintaining skeletal integrity and a multitude of other physiological processes. The hormonally active form, calcitriol, exerts its effects by binding to the nuclear vitamin D receptor (VDR), which in turn modulates the transcription of genes involved in intestinal calcium absorption, renal calcium reabsorption, and bone remodeling. The catabolism of calcitriol is a tightly regulated process to prevent hypercalcemia and vitamin D toxicity. The primary catabolic pathway involves a series of hydroxylation reactions initiated by the enzyme 24-hydroxylase (CYP24A1), culminating in the formation of this compound, a water-soluble compound excreted in the bile[1]. While traditionally viewed as an inactive end-product, several studies have indicated that at pharmacological concentrations, this compound can elicit biological responses, including weak binding to the VDR and modulation of gene expression[2][3]. This guide delves into the technical details of this compound's metabolic fate and its subtle, yet potentially significant, role in the intricate network of calcium regulation.

Vitamin D Metabolism and the Formation of this compound

The synthesis of this compound is the final step in the inactivation cascade of calcitriol. This metabolic pathway is crucial for maintaining appropriate levels of the active hormone and preventing vitamin D intoxication.

The Vitamin D Metabolic Pathway

The journey from vitamin D to this compound involves a series of enzymatic hydroxylations occurring primarily in the liver and kidneys.

-

Step 1: 25-hydroxylation: Vitamin D, obtained from dietary sources or synthesized in the skin upon exposure to ultraviolet B radiation, is transported to the liver where it undergoes hydroxylation at the 25th carbon position by the enzyme 25-hydroxylase (CYP2R1) to form calcifediol (25-hydroxyvitamin D3).

-

Step 2: 1α-hydroxylation: Calcifediol is then transported to the kidneys, where it is hydroxylated at the 1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, calcitriol.

-

Step 3: 24-hydroxylation and Subsequent Oxidation: Calcitriol is the primary substrate for the enzyme 24-hydroxylase (CYP24A1). This enzyme initiates a cascade of oxidative reactions in the side chain of calcitriol, leading to the formation of this compound[1]. This process is a key feedback mechanism, as calcitriol itself induces the expression of CYP24A1, thereby promoting its own catabolism.

Biological Activity of this compound

Despite being considered the terminal, inactive metabolite of vitamin D, several studies have investigated the potential biological activity of this compound. The available data, primarily from in vitro and animal studies, suggest a weak but measurable effect on key components of the calcium homeostatic machinery.

Interaction with the Vitamin D Receptor (VDR)

This compound has been shown to bind to the VDR, albeit with a much lower affinity than its precursor, calcitriol. This weak interaction is the basis for its limited biological activity.

| Parameter | Value | Species/System | Reference |

| IC50 for VDR Binding | 6.8 µM | Chick Intestine | [4] |

| EC50 for VDR/SRC1 Binding | 870 nM | Two-Hybrid Assay | [2] |

Table 1: Quantitative Data on this compound Interaction with the Vitamin D Receptor.

Effects on Serum Calcium and Parathyroid Hormone (PTH)

In vivo studies in rats have demonstrated that intravenous administration of this compound can lead to an elevation in serum calcium levels. However, data on its direct effect on PTH secretion is limited.

| Parameter | Experimental Condition | Result | Reference |

| Serum Calcium | Single i.v. dose of 2 µg in rats on a low calcium diet | Elevated serum calcium levels | [4] |

| Parathyroid Hormone | Data not available | - | - |

Table 2: In Vivo Effects of this compound on Serum Calcium.

Regulation of Gene Expression

In vitro studies have shown that this compound can induce the transcription of VDR target genes, most notably CYP24A1, the gene encoding the enzyme responsible for its own synthesis. This suggests a potential feedback regulatory role, although at concentrations much higher than physiological levels of calcitriol.

| Gene | Cell Line | Concentration | Fold Induction | Reference |

| CYP24A1 | G-361 Melanoma | 20 nM | > other Vit D metabolites | [2] |

| CYP24A1 | DU145 Prostate Cancer | 7.5 µM | 9-fold | [5] |

| CYP24A1 | Caco-2 Colon Cancer | 10 µM | Similar to 20 nM calcitriol | [6] |

Table 3: this compound-Mediated Gene Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological effects.

In Vivo Administration of this compound in Rats

-

Animal Model: Male Wistar rats are typically used. For studies investigating effects on calcium homeostasis, rats are often maintained on a low calcium diet (e.g., 0.02% calcium) for a period of 3 weeks prior to the experiment to induce a state of calcium demand.

-

Compound Administration: this compound is dissolved in a suitable vehicle, such as ethanol or propylene glycol, and administered via a single intravenous (i.v.) injection into the tail vein.

-

Blood Collection and Analysis: Blood samples are collected at specified time points post-injection via cardiac puncture or from the tail vein. Serum is separated by centrifugation. Serum calcium levels are determined using atomic absorption spectrophotometry or a colorimetric assay. Serum PTH levels are measured using a species-specific enzyme-linked immunosorbent assay (ELISA)[7].

In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

-

VDR Preparation: VDR is isolated from the intestines of chicks maintained on a vitamin D-deficient diet to maximize receptor expression. The intestinal mucosa is homogenized, and the nuclear fraction containing the VDR is isolated by differential centrifugation.

-

Binding Assay: The assay is performed in a competitive binding format. A constant amount of radiolabeled calcitriol (e.g., [3H]1,25(OH)2D3) is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: After incubation, bound and free radioligand are separated using a method such as hydroxylapatite precipitation or charcoal adsorption. The amount of bound radioactivity is quantified by liquid scintillation counting. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is then calculated.

Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) or melanoma (G-361) cells, is cultured in appropriate media. Cells are transiently transfected with two plasmids: a reporter plasmid containing a luciferase gene under the control of a promoter with one or more vitamin D response elements (VDREs), and a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency[2].

-

Treatment and Lysis: After transfection, cells are treated with various concentrations of this compound or vehicle control. Following the treatment period, cells are lysed to release the luciferase enzymes.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency[3][8].

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

Cell Culture and Treatment: Cells, such as the human colon adenocarcinoma cell line Caco-2, are cultured and treated with this compound or vehicle control for a specified period.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR: The relative expression of target genes (e.g., CYP24A1, calbindin-D9k) is quantified by qPCR using gene-specific primers and a fluorescent dye such as SYBR Green. The expression levels are normalized to a stably expressed housekeeping gene (e.g., GAPDH, β-actin)[6].

Discussion and Future Directions

The available evidence indicates that this compound, while significantly less potent than calcitriol, is not entirely devoid of biological activity. Its ability to bind to the VDR and modulate gene expression in vitro, coupled with its observed effects on serum calcium in vivo, suggests a potential, albeit pharmacological, role in calcium homeostasis. However, a critical question remains: are the concentrations at which these effects are observed physiologically relevant? Endogenous levels of this compound are generally low, but may be elevated in specific tissues or under certain pathological conditions, such as chronic kidney disease or vitamin D intoxication.

Future research should focus on several key areas:

-

Accurate Quantification of Endogenous Levels: Development of sensitive and specific assays to accurately measure this compound concentrations in various biological fluids and tissues under different physiological and pathological states.

-

Elucidation of its Role in Pathophysiology: Investigating the potential contribution of this compound to the pathophysiology of diseases characterized by altered vitamin D metabolism.

-

Identification of Novel Targets: Exploring the possibility of VDR-independent effects of this compound.

-

Drug Development: Given its low calcemic potential compared to calcitriol, synthetic analogs of this compound could be explored for therapeutic applications where VDR activation is desired with minimal effects on serum calcium.

Conclusion

This compound's role in calcium homeostasis is more complex than its traditional designation as an inactive metabolite suggests. While its physiological significance at endogenous concentrations remains to be fully elucidated, the existing data provide a compelling rationale for further investigation. The experimental protocols and quantitative data summarized in this guide offer a foundation for researchers to build upon, ultimately leading to a more complete understanding of the vitamin D endocrine system and the potential therapeutic applications of its metabolites.

References

- 1. In vitro metabolism of the vitamin D analog, 22-oxacalcitriol, using cultured osteosarcoma, hepatoma, and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. assaygenie.com [assaygenie.com]

- 4. This compound – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Evaluation and Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of A Physiologic Hypoparathyroidism Animal Model | PLOS One [journals.plos.org]

- 8. med.emory.edu [med.emory.edu]

The Final Step in Vitamin D Inactivation: A Technical Guide to the Biosynthesis of Calcitroic Acid from Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium and phosphate homeostasis. Its systemic levels are tightly regulated to prevent hypercalcemia and ensure proper physiological function. A key pathway in the deactivation of calcitriol is its conversion to the water-soluble and biologically inactive metabolite, calcitroic acid. This process, primarily occurring in the liver and kidneys, is a critical control point in the vitamin D endocrine system.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound from calcitriol, focusing on the core enzymatic pathway, quantitative kinetics, and the experimental methodologies used to elucidate this vital metabolic process.

The C24 Oxidation Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound from calcitriol is not a single enzymatic step but rather a multi-step cascade known as the C24 oxidation pathway.[1][3] This entire sequence of reactions is catalyzed by a single mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as calcitriol 24-hydroxylase.[1][4][5] The pathway involves a series of hydroxylation and oxidation reactions that ultimately lead to the cleavage of the calcitriol side chain and the formation of the C23 carboxylic acid, this compound.[2]

The established steps of the C24 oxidation pathway are as follows:

-

24-Hydroxylation: The pathway is initiated by the hydroxylation of calcitriol (1α,25-dihydroxyvitamin D₃) at the C24 position to form 1α,24,25-trihydroxyvitamin D₃.[3]

-

Oxidation to a Ketone: The 24-hydroxyl group is then oxidized to a ketone, yielding 1α,25-dihydroxy-24-oxovitamin D₃.[3]

-

23-Hydroxylation: This is followed by a hydroxylation at the C23 position, resulting in 1α,23,25-trihydroxy-24-oxovitamin D₃.[3]

-

Side-Chain Cleavage: The side chain is then cleaved between C23 and C24. One of the resulting products is 1α-hydroxy-23-oxo-24,25,26,27-tetranorvitamin D₃.[1]

-

Final Oxidation: Subsequent oxidation steps lead to the formation of the terminal carboxylic acid, this compound (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃).

It is important to note that CYP24A1 can also initiate an alternative inactivation pathway at the C23 position, leading to the formation of a 26,23-lactone, though the C24 oxidation pathway is the major route for this compound formation.[2][5]

Visualizing the Pathway

Quantitative Data: Enzyme Kinetics of Human CYP24A1

The efficiency of each step in the C24 oxidation pathway is governed by the kinetic parameters of CYP24A1 for each intermediate. The following table summarizes the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for human CYP24A1 with various substrates in the pathway. This data is derived from studies using a reconstituted system with the enzyme incorporated into phospholipid vesicles.[1][6]

| Substrate/Intermediate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 1.5 | 25 | 16.7 |

| 1α,24,25-trihydroxyvitamin D₃ | 15 | 34 | 2.3 |

| 1α,25-dihydroxy-24-oxovitamin D₃ | 1.0 | 15 | 15 |

| 1α,23,25-trihydroxy-24-oxovitamin D₃ | 0.34 | 9 | 26.5 |

Data adapted from Tieu et al., FEBS J, 2014.[1]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a variety of sophisticated experimental techniques. Below are outlines of the core methodologies employed.

In Vitro CYP24A1 Enzyme Assay with Reconstituted Enzyme

This method allows for the detailed kinetic analysis of CYP24A1 with its substrates in a controlled environment.

a. Expression and Purification of Human CYP24A1:

-

Human CYP24A1 is typically expressed in Escherichia coli.[1]

-

The expressed enzyme is then purified from the bacterial lysate using affinity chromatography.

b. Reconstitution in Phospholipid Vesicles:

-

Purified CYP24A1 is reconstituted into phospholipid vesicles to mimic its natural mitochondrial membrane environment.[1]

-

Vesicles are prepared by sonication of a mixture of phospholipids, such as dioleoyl phosphatidylcholine and cardiolipin.[6]

c. Enzyme Assay:

-

The reaction mixture contains the reconstituted CYP24A1, the substrate (calcitriol or an intermediate), and the necessary cofactors for cytochrome P450 activity (e.g., NADPH, adrenodoxin, and adrenodoxin reductase).

-

Reactions are initiated by the addition of NADPH and incubated at 37°C for a specified time.

-

The reaction is stopped, and the metabolites are extracted.

d. Product Analysis:

-

The extracted metabolites are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1]

Perfused Rat Kidney Model

This ex vivo model allows for the study of calcitriol metabolism in the context of an intact organ.

a. Kidney Perfusion:

-

Kidneys are isolated from rats and perfused with a semi-synthetic medium.[7]

-

The perfusion medium typically contains radiolabeled calcitriol (e.g., ³H-calcitriol) to trace the formation of metabolites.[7]

b. Sample Collection and Analysis:

-

The perfusate is collected over time and analyzed for the presence of calcitriol metabolites.

-

Metabolites are extracted and separated using HPLC.

-

The identity of the metabolites, including this compound, is confirmed using techniques like mass spectrometry.[3]

Cell-Based Assays

Cultured cells that endogenously or recombinantly express CYP24A1 are used to study the C24 oxidation pathway in a cellular context.

a. Cell Culture and Treatment:

-

Relevant cell lines (e.g., kidney cells, osteosarcoma cells) are cultured under standard conditions.[8]

-

Cells are treated with calcitriol or its intermediates for a specified duration.

b. Metabolite Extraction and Analysis:

-

Metabolites are extracted from the cell lysate and/or the culture medium.

-

Analysis is performed using HPLC-MS/MS to identify and quantify the products of the C24 oxidation pathway.[8]

Conclusion

The biosynthesis of this compound from calcitriol via the CYP24A1-mediated C24 oxidation pathway is a fundamental process in vitamin D homeostasis. Understanding the intricacies of this pathway, from the sequential enzymatic reactions to the kinetics of each step, is paramount for researchers in endocrinology, nephrology, and bone metabolism. Furthermore, for drug development professionals, a thorough grasp of this metabolic route is essential for the design and evaluation of novel vitamin D analogs with modified pharmacokinetic profiles and therapeutic activities. The experimental protocols outlined herein provide a foundation for the continued investigation of this critical catabolic pathway.

References

- 1. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, end product of renal metabolism of 1,25-dihydroxyvitamin D3 through C-24 oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP24A1 - Wikipedia [en.wikipedia.org]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. 25-hydroxyvitamin D3 metabolism by isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation and Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Calcitroic Acid: An In-depth Technical Guide on its Endogenous Origins and Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal, water-soluble metabolite of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] Long considered an inactive waste product destined for biliary excretion, recent in vitro evidence suggests that at high physiological or pharmacological concentrations, this compound may exhibit weak biological activity through the vitamin D receptor (VDR). This technical guide provides a comprehensive overview of the natural sources, biosynthesis, dietary relevance, and physiological functions of this compound, with a focus on experimental methodologies for its study.

Natural Sources and Dietary Relevance

Contrary to dietary vitamins, this compound is not obtained from external food sources. It is an endogenous compound, synthesized within the body, primarily in the liver and kidneys, as the final product of vitamin D catabolism.[1][2] The dietary relevance of this compound is therefore indirect; its formation is dependent on the availability of vitamin D from dietary intake (e.g., fatty fish, fortified foods) and endogenous synthesis in the skin via sun exposure. The body tightly regulates the levels of active vitamin D (calcitriol), and the production of this compound is a key mechanism for the inactivation and elimination of excess calcitriol, thereby preventing vitamin D toxicity.[1]

Biosynthesis and Metabolism

The formation of this compound is the culmination of the C24 oxidation pathway, a multi-step enzymatic process primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[1][3][4]

The biosynthetic cascade is as follows:

-

Vitamin D3 (Cholecalciferol) is either synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation or obtained from the diet.

-

In the liver, Vitamin D3 is hydroxylated by the enzyme 25-hydroxylase (CYP2R1/CYP27A1) to form 25-hydroxyvitamin D3 (Calcifediol) , the major circulating form of vitamin D.

-

In the kidneys, the enzyme 1α-hydroxylase (CYP27B1) converts 25-hydroxyvitamin D3 to the biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol) .

-

Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). To prevent excessive activity, calcitriol is catabolized by CYP24A1.

-

CYP24A1 initiates a series of hydroxylation and oxidation reactions at the C24 position of the calcitriol side chain, ultimately leading to the cleavage of the side chain and the formation of This compound .[4]

-

This water-soluble metabolite is then excreted in the bile.[1]

Figure 1: Biosynthetic pathway of this compound from Vitamin D3.

Quantitative Data

Due to its nature as a rapidly excreted metabolite, endogenous concentrations of this compound are very low and challenging to quantify. The table below summarizes available quantitative data for this compound and a related metabolite, calcioic acid.

| Analyte | Matrix | Species | Concentration/Activity | Reference |

| This compound | In vitro (Two-hybrid assay) | N/A | EC50 for VDR binding: 870 nM | [3] |

| Calcioic Acid | Serum | Mouse (Cyp24a1+/-) | 0.030 ng/mL (after 24,25-(OH)2D3 treatment) | [5][6] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

The quantification of this compound in biological matrices like plasma or tissue homogenates is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While a standardized protocol is not universally established, the following methodology is based on established principles for the analysis of vitamin D metabolites.

4.1.1 Sample Preparation

-

Internal Standard Spiking: To a 500 µL plasma sample, add an internal standard (e.g., deuterated this compound) to account for extraction losses and matrix effects.

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol and then water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Analysis

-

Chromatography: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in multiple reaction monitoring (MRM) mode.

Figure 2: Experimental workflow for the quantification of this compound.

Vitamin D Receptor (VDR) Binding and Activity Assays

4.2.1 VDR Binding Affinity Assay (Competitive Binding Assay)

This assay determines the ability of this compound to compete with radiolabeled calcitriol for binding to the VDR.

-

Prepare VDR: Use a source of VDR, such as a purified recombinant VDR protein or a cell lysate from a VDR-expressing cell line.

-

Incubation: In a multi-well plate, incubate the VDR source with a constant concentration of radiolabeled calcitriol (e.g., [3H]1,25(OH)2D3) and varying concentrations of unlabeled this compound.

-

Separation: Separate the VDR-bound from free radiolabeled calcitriol using a method like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the VDR-bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled calcitriol against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand).

4.2.2 VDR-Mediated Gene Transcription Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate gene transcription through the VDR.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with varying concentrations of this compound or a positive control (calcitriol).

-

Cell Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and plot the fold induction of reporter activity against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathways and Physiological Effects

The primary physiological role of this compound is in the inactivation and clearance of active vitamin D. However, in vitro studies have shown that at micromolar concentrations, it can act as a weak agonist of the Vitamin D Receptor (VDR).[3]

Upon binding to the VDR, this compound can induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. One such target gene is CYP24A1, the very enzyme responsible for the synthesis of this compound, thus creating a potential negative feedback loop.[7] While the physiological relevance of this weak agonistic activity in vivo is still under investigation, it suggests that under conditions of high vitamin D supplementation or in certain pathological states, this compound could contribute to the overall vitamin D-mediated signaling.

Figure 3: VDR-mediated signaling pathway of this compound.

Conclusion

This compound is an endogenously produced terminal metabolite of vitamin D, playing a crucial role in the homeostatic regulation of active vitamin D levels. While it is primarily considered an inactive excretion product, emerging evidence of its weak agonistic activity on the VDR at high concentrations warrants further investigation, particularly in the context of high-dose vitamin D supplementation and drug development. The experimental protocols outlined in this guide provide a framework for researchers to further explore the quantification and biological functions of this intriguing metabolite.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Determination of the Metabolism, Distribution, and Concentration of this compound [minds.wisconsin.edu]

- 3. This compound – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological Evaluation and Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Calcitroic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current analytical methodologies for the detection and quantification of calcitroic acid, the terminal metabolite of the vitamin D endocrine system. The protocols detailed herein are intended to guide researchers in selecting and implementing the most appropriate method for their specific research needs, from basic research to clinical and pharmaceutical drug development.

Introduction

This compound is the final product of the catabolism of 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D.[1][2][3] Its formation is catalyzed by the enzyme CYP24A1, making its concentration in biological matrices a key indicator of vitamin D metabolism and turnover.[3] Accurate and sensitive detection of this compound is crucial for understanding the regulation of vitamin D homeostasis and its dysregulation in various pathological conditions. The primary methods for its analysis include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and immunoassays.

Analytical Methods Overview

The selection of an analytical method for this compound detection is dependent on the required sensitivity, specificity, sample matrix, and available instrumentation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS allows for the accurate quantification of this compound, even at the low endogenous concentrations found in biological samples.[4] This technique is particularly well-suited for complex matrices like plasma, serum, and tissue homogenates.[1][2]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection is a more accessible technique that can be used for the analysis of vitamin D metabolites.[5][6] While generally less sensitive than LC-MS/MS, it can be a robust and reliable method for applications where higher concentrations of this compound are expected or when derivatization is employed to enhance the UV signal.

-

Immunoassays: Immunoassays, such as radioimmunoassays (RIA), offer a high-throughput and often simpler alternative to chromatographic methods.[7] These assays utilize antibodies that specifically recognize this compound. An interesting approach has been the use of this compound as the immunogen to produce monoclonal antibodies for the determination of calcitriol, highlighting the structural similarities and potential for cross-reactivity that must be carefully evaluated.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for this compound detection.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| UHPLC-MS/MS | Mouse Tissues | Below detection limit for endogenous levels | Not Reported | Not Reported | Not Reported | [1][2] |

| HPLC-UV | Blood Plasma | ~4 ng/mL (for Vitamin D3) | ~2 ng/mL (for 25(OH)D3) | Not Reported | Not Reported | [6][8] |

| Radioimmunoassay (RIA) | Blood Serum | Not Reported | Not Reported | Not Reported | Not Reported | [7] |

Note: Quantitative data for this compound is limited in the literature, and the provided HPLC-UV data is for related vitamin D compounds, offering a general reference for the technique's capabilities. The UHPLC-MS/MS method mentioned was highly sensitive, though endogenous levels in the specific mouse tissues studied were too low to quantify.[1][2]

Experimental Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)